molecular formula C9H14ClNS B13214684 4-(3-Chloro-2,2-dimethylpropyl)-2-methyl-1,3-thiazole

4-(3-Chloro-2,2-dimethylpropyl)-2-methyl-1,3-thiazole

Cat. No.: B13214684
M. Wt: 203.73 g/mol
InChI Key: CQCGSRQOQVJSJJ-UHFFFAOYSA-N
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Description

4-(3-Chloro-2,2-dimethylpropyl)-2-methyl-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a chloro-substituted dimethylpropyl group attached to the thiazole ring, making it a unique and interesting molecule for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-2,2-dimethylpropyl)-2-methyl-1,3-thiazole typically involves the reaction of 3-chloro-2,2-dimethyl-1-propanol with a thiazole precursor. One common method includes the use of pyridinium chlorochromate (PCC) as an oxidizing agent to convert 3-chloro-2,2-dimethyl-1-propanol to 3-chloro-2,2-dimethylpropanal, which then undergoes cyclization with a thiazole precursor under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-2,2-dimethylpropyl)-2-methyl-1,3-thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.

    Reduction Reactions: Reduction can be used to remove the chloro group or to alter the thiazole ring.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions to facilitate substitution reactions.

    Oxidation: Oxidizing agents like PCC or potassium permanganate can be employed under controlled conditions to achieve selective oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiazole derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, aldehydes, or other functionalized thiazoles.

Scientific Research Applications

4-(3-Chloro-2,2-dimethylpropyl)-2-methyl-1,3-thiazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(3-Chloro-2,2-dimethylpropyl)-2-methyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic processes or cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both a thiazole ring and a chloro-substituted dimethylpropyl group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H14ClNS

Molecular Weight

203.73 g/mol

IUPAC Name

4-(3-chloro-2,2-dimethylpropyl)-2-methyl-1,3-thiazole

InChI

InChI=1S/C9H14ClNS/c1-7-11-8(5-12-7)4-9(2,3)6-10/h5H,4,6H2,1-3H3

InChI Key

CQCGSRQOQVJSJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CC(C)(C)CCl

Origin of Product

United States

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